(3S,5R)-3-amino-5-ethylpyrrolidine-3-carboxylic acid

Lipophilicity LogP Physicochemical property

(3S,5R)-3-Amino-5-ethylpyrrolidine-3-carboxylic acid (CAS 683743-06-8) is a chiral, non-proteinogenic α,α-disubstituted amino acid featuring a pyrrolidine ring with two stereogenic centers at positions 3 and 5. With molecular formula C7H14N2O2, a molecular weight of 158.20 g/mol, a computed polar surface area (PSA) of 75.35 Ų, and a calculated LogP of 0.57, this compound occupies a distinct physicochemical space relative to simpler pyrrolidine-3-carboxylic acid analogs.

Molecular Formula C7H14N2O2
Molecular Weight 158.20 g/mol
CAS No. 683743-06-8
Cat. No. B12876859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,5R)-3-amino-5-ethylpyrrolidine-3-carboxylic acid
CAS683743-06-8
Molecular FormulaC7H14N2O2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESCCC1CC(CN1)(C(=O)O)N
InChIInChI=1S/C7H14N2O2/c1-2-5-3-7(8,4-9-5)6(10)11/h5,9H,2-4,8H2,1H3,(H,10,11)/t5-,7+/m1/s1
InChIKeyHNUJUTSLCRYGAV-VDTYLAMSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (3S,5R)-3-Amino-5-ethylpyrrolidine-3-carboxylic Acid (CAS 683743-06-8) and Why Does Stereochemistry Matter for Procurement?


(3S,5R)-3-Amino-5-ethylpyrrolidine-3-carboxylic acid (CAS 683743-06-8) is a chiral, non-proteinogenic α,α-disubstituted amino acid featuring a pyrrolidine ring with two stereogenic centers at positions 3 and 5 . With molecular formula C7H14N2O2, a molecular weight of 158.20 g/mol, a computed polar surface area (PSA) of 75.35 Ų, and a calculated LogP of 0.57, this compound occupies a distinct physicochemical space relative to simpler pyrrolidine-3-carboxylic acid analogs . It belongs to the class of 5-substituted 3-pyrrolidine carboxylic acid derivatives, which are recognized as versatile chiral building blocks in medicinal chemistry and as key intermediates for pharmaceutically active substances, including endothelin receptor antagonists, PRC2/EED inhibitors, and calcium-sensing receptor modulators [1][2]. The (3S,5R) configuration defines one of four possible stereoisomers for this scaffold; selection of the correct enantiomer is critical because the wrong stereochemistry can ablate or invert target binding, alter pharmacokinetic profiles, and compromise downstream synthetic stereocontrol [1].

Why (3S,5R)-3-Amino-5-ethylpyrrolidine-3-carboxylic Acid Cannot Be Replaced by Generic Pyrrolidine-3-carboxylic Acid Analogs


Generic substitution of (3S,5R)-3-amino-5-ethylpyrrolidine-3-carboxylic acid (CAS 683743-06-8) with any of its four stereoisomers or simpler pyrrolidine-3-carboxylic acid analogs is not viable without compromising experimental fidelity. At the stereochemical level, the (3S,5R) diastereomer possesses a unique three-dimensional orientation of the 3-amino, 3-carboxyl, and 5-ethyl groups that governs chiral recognition in asymmetric catalysis, enzyme binding, and peptide foldamer secondary structure [1]. At the physicochemical level, the 5-ethyl substituent imparts a calculated LogP of 0.57—substantially higher than the des-ethyl 3-aminopyrrolidine-3-carboxylic acid (LogP ≈ −0.21) and the methyl analog (~0.02)—which directly impacts solubility, membrane partitioning, and pharmacokinetic behavior in any downstream biological application . At the functional level, the geminal amino/carboxyl arrangement at C3 (α,α-disubstitution) creates a sterically constrained quaternary center absent in natural amino acids such as proline or β-proline, conferring resistance to enzymatic degradation and unique conformational preferences in incorporated peptides [2]. Substituting this compound with a different stereoisomer, a des-ethyl analog, or a simple pyrrolidine carboxylic acid introduces uncontrolled variables in stereochemical outcome, lipophilicity, and conformational bias that cannot be retroactively corrected in downstream workflows.

Quantitative Differentiation Evidence for (3S,5R)-3-Amino-5-ethylpyrrolidine-3-carboxylic Acid (CAS 683743-06-8) vs. Closest Analogs


LogP Differentiation: 5-Ethyl Substituent Increases Lipophilicity by ~0.78 Log Units Relative to the Des-Ethyl Analog

The 5-ethyl substituent on the target compound (CAS 683743-06-8) increases calculated LogP by approximately 0.78 log units compared to the des-ethyl 3-aminopyrrolidine-3-carboxylic acid analog, moving the compound from a hydrophilic range (LogP ≈ −0.21) into a mildly lipophilic range (LogP = 0.57) . This LogP shift corresponds to a roughly 6-fold increase in octanol-water partition coefficient, substantially altering predicted membrane permeability and tissue distribution. The polar surface area remains unchanged at 75.35 Ų for both compounds, indicating that the ethyl substituent selectively modulates lipophilicity without altering hydrogen-bonding capacity .

Lipophilicity LogP Physicochemical property Drug-likeness Membrane permeability

PSA and LogP Differentiation from β-Proline: 26 Ų Higher PSA Reflects the Additional 3-Amino Group

The target compound (CAS 683743-06-8) carries a 3-amino substituent that increases its computed polar surface area by 26.02 Ų (from 49.33 to 75.35 Ų) and LogP by 1.04 units (from −0.47 to +0.57) relative to the simpler β-proline scaffold, (R)-pyrrolidine-3-carboxylic acid (CAS 72580-54-2) . This dual increase in both PSA and LogP is unusual—most structural modifications increase one while decreasing the other—and reflects the simultaneous addition of a hydrogen-bonding amine and a lipophilic ethyl group. This property profile is relevant for modulating interactions with amino acid transporters (e.g., SLC1A4/ASCT1, SLC1A5/ASCT2), which are sensitive to both charge distribution and lipophilicity in pyrrolidine-based inhibitors [1].

Polar surface area β-Amino acid Hydrogen bonding Transporter recognition Blood-brain barrier

Stereochemical Identity: Among Four Possible Diastereomers, Only (3S,5R) Matches the X-Ray-Validated Scaffold Configuration

The 3-amino-5-ethylpyrrolidine-3-carboxylic acid scaffold exists as four distinct stereoisomers: (3S,5R) [CAS 683743-06-8], (3R,5S) [CAS 754951-06-9], (3R,5R), and (3S,5S). Only the (3S,5R) configuration has been structurally validated through the X-ray crystallographic determination of its direct 5-methyl analog, (3S,5R)-5-methylpyrrolidine-3-carboxylic acid, which established the absolute configuration of this diastereomeric series [1][2]. The (3R,5S) enantiomer (CAS 754951-06-9)—the mirror-image compound—is commercially listed as a distinct chemical entity with its own CAS registry number, underscoring that these stereoisomers are considered different compounds for regulatory, patent, and procurement purposes . The 3R,5R and 3S,5S diastereomers carry the ethyl and amino/carboxyl groups in cis rather than trans relationships, fundamentally altering ring pucker and spatial presentation of pharmacophoric elements.

Stereochemistry Chiral purity X-ray crystallography Absolute configuration Enantiomer

Synthetic Accessibility via WO2018025295A1: A Validated Concise Route for 5-Substituted Pyrrolidine-3-carboxylic Acids

Patent WO2018025295A1, assigned to the Okinawa Institute of Science and Technology, describes a concise process for preparing 5-substituted 3-pyrrolidine carboxylic acid derivatives, explicitly covering 5-alkyl substituents including ethyl [1]. The patented route employs organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates, followed by nitro reduction and reductive cyclization. For the 5-methyl analog, this methodology achieved 97% enantiomeric excess (ee) in only two synthetic steps, as reported in the associated primary publication [2]. The synthetic intermediate ethyl 2-(nitromethyl)-4-oxohexanoate is specifically claimed in the patent as a precursor to the 5-ethyl-substituted product, confirming the route's applicability to the target compound [1]. In contrast, older methods for 3-aminopyrrolidine derivatives (e.g., US Patent 6,245,801 and earlier process patents) typically produce racemic or stereochemically undefined mixtures requiring additional resolution steps [3].

Synthetic route Patent method 5-alkyl pyrrolidine Enantioselective synthesis Process chemistry

α,α-Disubstituted Amino Acid Architecture: Geminal Amino/Carboxyl Group Distinguishes from All Natural Amino Acids

Unlike all 20 proteinogenic amino acids—which are α-monosubstituted—and unlike β-proline (which lacks the 3-amino group), (3S,5R)-3-amino-5-ethylpyrrolidine-3-carboxylic acid features a geminal arrangement of the amino and carboxyl groups on the same tetrahedral carbon (C3), creating an α,α-disubstituted quaternary center . This architectural feature, shared with the broader class of 3-aminopyrrolidine-3-carboxylic acids, confers two key properties: (i) resistance to enzymatic degradation by proteases that require an α-hydrogen for catalysis, and (ii) strong conformational restriction that biases peptide backbone geometry when incorporated into oligomers [1]. By comparison, (R)-pyrrolidine-3-carboxylic acid (β-proline) retains an α-hydrogen at the α-carbon, making it susceptible to metabolic processes that do not affect the quaternary α-center of the target compound.

α,α-Disubstituted amino acid Quaternary center Peptide foldamer Metabolic stability Conformational constraint

Optimal Application Scenarios for (3S,5R)-3-Amino-5-ethylpyrrolidine-3-carboxylic Acid (CAS 683743-06-8) Based on Quantitative Evidence


Chiral Building Block for PRC2/EED Protein-Protein Interaction Inhibitors and Epigenetic Drug Discovery

The 3-aminopyrrolidine scaffold, including 5-alkyl-substituted variants, has been validated as a core pharmacophore in dimethylamino pyrrolidine-based inhibitors of the PRC2 complex that disrupt EED/H3K27me3 binding, a mechanism of growing importance in oncology drug discovery [1]. The (3S,5R)-configured 5-ethyl variant provides the specific stereochemistry required for EED pocket engagement, where both the absolute configuration at C3 and the steric bulk of the 5-alkyl substituent influence binding affinity. The Curtin et al. (2017) SAR study established that subtle modifications to the pyrrolidine substitution pattern produce IC50 values spanning a wide range at the EED target, underscoring the need for precisely the correct stereoisomer [1]. For procurement in this application space, the key decision criterion is the absolute (3S,5R) stereochemistry—substitution with the (3R,5S) enantiomer or the des-ethyl analog would be expected to produce different binding profiles.

Enantioselective Organocatalyst Development and Asymmetric Synthesis

3-Pyrrolidinecarboxylic acid derivatives have been demonstrated as efficient organocatalysts for enantioselective anti-Mannich-type reactions, with the 3-acid group playing a critical role in directing anti-selectivity and enantioselectivity (anti/syn ratios up to 99:1, ee up to >99% for (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid) [1]. The target compound, with its (3S,5R) configuration and 5-ethyl substituent, offers a distinct steric and stereoelectronic profile compared to the (3R,5R)-methyl catalyst, potentially enabling different substrate scope or selectivity in related organocatalytic transformations. The geminal amino/carboxyl arrangement at C3 is essential for catalytic activity, as the acid group at the β-position of the pyrrolidine ring was shown to be mechanistically important for carbon-carbon bond formation and stereocontrol [1]. Procurement of this specific stereoisomer is critical because inverting either chiral center could produce a catalytically inactive or poorly selective species.

Synthesis of Metabolically Stable Peptide Foldamers and Conformationally Constrained Peptidomimetics

As an α,α-disubstituted cyclic β-amino acid with a quaternary α-carbon, (3S,5R)-3-amino-5-ethylpyrrolidine-3-carboxylic acid is uniquely suited for incorporation into peptide foldamers where resistance to proteolytic degradation and predictable secondary structure are required [1]. The absence of an α-hydrogen precludes enzymatic cleavage by serine and cysteine proteases that require α-hydrogen abstraction. Compared to β-proline-based foldamers—which retain an α-hydrogen and adopt different conformational preferences—this scaffold imparts greater rigidity and a distinct φ/ψ dihedral angle space to the peptide backbone [2]. The 5-ethyl group further differentiates this building block from the 5-methyl analog by providing increased steric bulk and lipophilicity (ΔLogP ≈ +0.55 relative to methyl analog), which can be exploited to tune solubility and membrane permeability of the resulting oligomers [3].

Key Intermediate for Endothelin Receptor Antagonist Analogs and Cardiovascular Drug Discovery

The pyrrolidine-3-carboxylic acid scaffold is the core structural element of clinically evaluated endothelin receptor antagonists, including Atrasentan (ABT-627) and A-127722, which achieved ETA receptor binding affinities as low as Ki = 0.034 nM with up to 2000-fold selectivity over the ETB receptor [1][2]. While these advanced compounds feature 2,4-diaryl substitution on the pyrrolidine ring, the underlying 3-carboxylic acid scaffold with defined stereochemistry is the foundational pharmacophoric element. The target compound, as a 3-amino-5-ethyl-substituted pyrrolidine-3-carboxylic acid, serves as a versatile intermediate for constructing novel endothelin antagonist analogs with differentiated selectivity profiles, building on the extensive structure-activity relationships established in this compound class [3]. Selection of the correct (3S,5R) stereochemistry is critical because the endothelin antagonist SAR literature demonstrates that stereochemical configuration at the pyrrolidine ring positions directly determines ETA vs. ETB selectivity [3].

Quote Request

Request a Quote for (3S,5R)-3-amino-5-ethylpyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.